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cat. No.: B12398076

Compound Name:

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the
off-target effects of ENL YEATS domain inhibitors.

Frequently Asked Questions (FAQSs)

Q1: What are the known off-targets for commonly used ENL YEATS domain inhibitors?

Al: Off-target profiles have been characterized for several ENL YEATS domain inhibitors. For
example, the inhibitor SR-0813 has been profiled against a broad panel of kinases and
bromodomains. While it is highly selective for the ENL/AF9 YEATS domains, it has been shown
to bind to the kinase YSK4 (MAP3K19) with a significantly lower affinity (Kd = 3.5 uM)
compared to its affinity for the ENL YEATS domain (IC50 = 25 nM).[1][2][3][4] Proteomics
studies on the ENL PROTAC degrader SR-1114, which incorporates a derivative of SR-0813,
revealed off-target degradation of the transcription factor IKZF1.[1][2][3]

Q2: How can | assess the selectivity of my ENL YEATS domain inhibitor?
A2: A multi-pronged approach is recommended to assess inhibitor selectivity. This includes:

« Invitro binding assays: Screen the inhibitor against a panel of related proteins, such as other
YEATS domain-containing proteins (e.g., AF9, YEATS2, GAS41) and other acetyl-lysine
reader domains like bromodomains.[1][2][5]
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» Kinase profiling: Utilize services like KINOMEscan to screen against a large panel of
kinases, especially if the inhibitor scaffold is similar to known kinase inhibitors.[1][2][3][4]

o Cellular thermal shift assay (CETSA): This method can be used to verify target engagement
and selectivity in a cellular context.[1][2][6][7]

» Whole-proteome analysis: Techniques like tandem mass tag (TMT)-based proteomics can
identify changes in protein abundance upon inhibitor treatment, revealing potential off-target
degradation or stabilization.[1][2][3]

Q3: My experimental results are inconsistent with genetic knockdown of ENL. Could this be
due to off-target effects?

A3: Discrepancies between inhibitor-induced phenotypes and those from genetic knockdowns
can indeed be due to off-target effects.[8] It is crucial to validate that the observed phenotype is
a direct result of ENL inhibition. A CRISPR-Cas9-mediated mutagenesis screen can be
employed to identify mutations in ENL that confer resistance to the inhibitor.[8] If a specific
mutation in the ENL YEATS domain rescues the cellular phenotype in the presence of the
inhibitor, it strongly suggests an on-target effect.

Q4: What is the significance of the off-target degradation of IKZF1 by ENL PROTACs?

A4: The off-target degradation of the IKAROS family transcription factor IKZF1 is a known
liability for some PROTACS that utilize thalidomide or its analogs to recruit the CRBN E3 ligase.
[1][2][3][9] Since IKZF1 is an important transcription factor in hematological cells, its
degradation can complicate the interpretation of experiments studying ENL's role in
transcriptional control in leukemias.[1][2] It is therefore recommended to use ENL inhibitors that
do not rely on this degradation machinery for mechanistic studies where IKZF1 activity is
relevant.
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Issue

Possible Cause

Troubleshooting Steps

Unexpected cellular phenotype
not reported with ENL

knockdown.

Off-target activity of the
inhibitor.

1. Perform a kinase screen
(e.g., KINOMEscan) to identify
potential off-target kinases.[1]
[2][3][4]2. Conduct a
BROMOscan to check for off-
target binding to
bromodomains.[1][2][3]3. Use
proteome-wide analysis to
identify unintended changes in
protein levels.[1][2][3]4.
Perform a CRISPR-Cas9
mutagenesis screen to confirm
on-target engagement is

responsible for the phenotype.

[8]

Inhibitor shows high potency in
biochemical assays but weak

cellular activity.

Poor cell permeability or rapid

metabolism.

1. Assess cellular target
engagement using CETSA.[1]
[2][6][7]2. Evaluate the
pharmacokinetic properties of
the compound.[10][11]

Discrepancy in results between
different ENL-dependent cell

lines.

Cell line-specific expression of
off-targets or compensatory

pathways.

1. Characterize the expression
levels of known off-targets
(e.g., YSK4, IKZF1) in the cell
lines being used.2. Investigate
potential compensatory
signaling pathways that may
be activated in resistant cell
lines.[12]

PROTAC-based ENL degrader
shows toxicity or unexpected

gene expression changes.

Off-target degradation of other
proteins (e.g., IKZF1).

1. Perform proteomic analysis
to identify all degraded
proteins.[1][2][3]2. Use a non-
degrading inhibitor as a control
to distinguish between effects
of ENL inhibition and off-target
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degradation.3. Consider
designing PROTACSs that
utilize different E3 ligases to
avoid CRBN-mediated off-
targets.[9]

Quantitative Data Summary

Table 1: Selectivity Profile of ENL YEATS Domain Inhibitor SR-0813

Target Assay Type Result Reference
ENL YEATS HTRF IC50 = 25 nM [1]
AF9 YEATS HTRF Potent Inhibition [3]
_ _ Minimal effect at 50
YEATS2 Histone Peptide Array M [1112]
H

Surface Plasmon o
YEATS4 No binding observed [1][2]

Resonance (SPR)
BRD4 BD1 HTRF Inactive [1][2]
Bromodomains (32 No off-targets

BROMOscan ) » [11[2]
total) identified

KINOMEscan &
YSK4 (MAP3K19) Kd =3.5uM [11121[31[4]

Affinity Determination

Kinases (468 total)

KINOMEscan

4 potential hits, 3 were

false positives

[1112][31[4]

Table 2: Off-Target Profile of ENL PROTAC Degrader SR-1114
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Target Assay Type Result Reference
Proteomics (4h Strong, selective

ENL _ [3]
treatment) degradation

IKZF1 Proteomics Weak degradation [1112][3]

Key Experimental Protocols
TMT-Based Whole Proteome Analysis

This protocol is used to identify and quantify changes in protein abundance across the

proteome following inhibitor treatment.

Cell Treatment: Treat cells (e.g., MV4;11) with the ENL inhibitor or vehicle control (DMSO)
for the desired time points (e.g., 4 or 16 hours).

Cell Lysis: Harvest and flash-freeze the cells. Resuspend the cell pellet in lysis buffer (e.g.,
PBS with Roche cOmplete protease inhibitor cocktail) and sonicate.

Protein Quantification and Preparation: Quantify the protein concentration. Take 100 pg of
protein and perform denaturation with 8 M urea and reduction with 10 mM DTT at 65°C.

Alkylation and Digestion: Alkylate cysteines with iodoacetamide and digest the proteins into
peptides using an appropriate protease (e.g., Trypsin/Lys-C mix).

TMT Labeling: Label the resulting peptides with TMT reagents according to the
manufacturer's instructions.

Fractionation and LC-MS/MS: Combine the labeled peptides and fractionate using high-pH
reversed-phase chromatography. Analyze the fractions by LC-MS/MS.

Data Analysis: Search the raw data against a protein database to identify and quantify
proteins. Calculate the fold change in protein abundance between inhibitor-treated and
control samples.

Cellular Thermal Shift Assay (CETSA)
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CETSA is used to assess the intracellular engagement of an inhibitor with its target protein.

o Cell Treatment: Treat cells expressing the target protein (e.g., ENL(YEATS)-HIBIT fusion)
with the inhibitor or vehicle control for 1 hour.

e Heating: Transfer the cell suspensions to PCR tubes and heat them at a range of
temperatures for 3 minutes in a thermocycler.

e Lysis and Luminescence Detection: Lyse the cells and measure the luminescence of the
soluble fraction.

o Data Analysis: Plot luminescence as a function of temperature. A shift in the melting curve to
higher temperatures in the presence of the inhibitor indicates target engagement.[1][2][6][7]

Chromatin Immunoprecipitation (ChlP)

ChIP is used to determine if the inhibitor displaces ENL from its chromatin binding sites.

o Cell Treatment and Crosslinking: Treat cells (e.g., MV4;11) with the ENL inhibitor or vehicle
control for a specified time (e.g., 4 hours). Crosslink proteins to DNA with formaldehyde.

o Chromatin Preparation: Lyse the cells and sonicate to shear the chromatin into fragments.
e Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for ENL.

e Washing and Elution: Wash the antibody-bound chromatin to remove non-specific binding
and then elute the protein-DNA complexes.

o Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating and purify the
DNA.

e Analysis: Quantify the amount of specific DNA sequences (e.g., known ENL target gene
promoters like MYC or gene bodies like HOXA10) using gPCR. A decrease in the amount of
immunoprecipitated DNA in inhibitor-treated cells indicates displacement of ENL from
chromatin.

Visualizations
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Caption: Workflow for identifying and validating off-target effects of ENL YEATS domain
inhibitors.
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Caption: Mechanism of on-target and off-target degradation by an ENL PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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